molecular formula C10H15NO2 B1315576 O-(3-(Benzyloxy)propyl)hydroxylamine CAS No. 114809-62-0

O-(3-(Benzyloxy)propyl)hydroxylamine

Cat. No. B1315576
M. Wt: 181.23 g/mol
InChI Key: NMMPNPCPOWXIMY-UHFFFAOYSA-N
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Description

“O-(3-(Benzyloxy)propyl)hydroxylamine” is a chemical compound with the molecular formula C10H15NO2 . It is used in various chemical reactions and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “O-(3-(Benzyloxy)propyl)hydroxylamine” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 181.2316 .


Chemical Reactions Analysis

While specific chemical reactions involving “O-(3-(Benzyloxy)propyl)hydroxylamine” are not available, hydroxylamines are known to be used in various chemical reactions. For instance, they are used in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors .


Physical And Chemical Properties Analysis

“O-(3-(Benzyloxy)propyl)hydroxylamine” has a density of 1.055g/cm3, a boiling point of 307.5°C at 760 mmHg, a refractive index of 1.518, and a flash point of 149.7°C . Its vapour pressure is 0.00072mmHg at 25°C .

Scientific Research Applications

Chemical Reactions and Properties O-(3-(Benzyloxy)propyl)hydroxylamine, a derivative of hydroxylamine, exhibits unique chemical behaviors. One study explored the reactions of hydroxylamine with various chlorides, leading to compounds like O-(diphenylphosphinyl)hydroxylamine. Such reactions suggest the potential for these compounds to form aminophosphonium and aminosulphonium salts, demonstrating their reactivity and applicability in chemical synthesis (Harger, 1982).

Reactivity in Environmental Processes In environmental chemistry, hydroxylamine derivatives play a crucial role. The production of hydroxyl radicals (HO·) from hydrogen peroxide activated by hydroxylamine is significant for understanding environmental processes. This production mechanism involves the activation of hydrogen peroxide by protonated hydroxylamine, leading to the formation of reactive intermediates (Chen et al., 2015).

Synthetic Applications Hydroxylamine derivatives are also pivotal in organic synthesis. For example, O-aryloximes, derived from oximes and hydroxylamine, can be converted into diverse structures such as O-arylhydroxylamines and benzo[b]furans. This process involves environmentally friendly reactions and illustrates the versatility of hydroxylamine derivatives insynthetic chemistry (Gao et al., 2014).

Biological and Medical Applications In the field of biology and medicine, hydroxylamine derivatives are important. They are used in the development of glycoconjugates, which are crucial in various biological processes. The high nucleophilicity of hydroxylamine makes it an effective tool for chemoselective ligation, especially in the synthesis of carbohydrates bearing aminooxy or N-hydroxy amino groups, relevant for drug discovery and glycobiology (Chen & Xie, 2016).

Analytical Applications Hydroxylamine derivatives are also significant in analytical chemistry. Their use as analytical reagents, particularly in reactions with metal ions, has been documented. The versatility of these compounds, such as N-benzoyl-N-phenylhydroxylamine, in chemical analysis highlights their importance in the field (Shendrikar, 1969).

properties

IUPAC Name

O-(3-phenylmethoxypropyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-13-8-4-7-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMPNPCPOWXIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553870
Record name O-[3-(Benzyloxy)propyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-(Benzyloxy)propyl)hydroxylamine

CAS RN

114809-62-0
Record name O-[3-(Benzyloxy)propyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DW Lin - 2010 - search.proquest.com
Part I: Our studies of the pyrrole-enolate oxidative coupling is described in full. The scope of the reaction, as well as its application to a brief total synthesis of the pharmaceutical …
Number of citations: 0 search.proquest.com

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